molecular formula C21H14BrN B14455258 2-(4-Bromophenyl)-4-phenylquinoline CAS No. 73402-91-2

2-(4-Bromophenyl)-4-phenylquinoline

Cat. No.: B14455258
CAS No.: 73402-91-2
M. Wt: 360.2 g/mol
InChI Key: CNEISQORSGHBAI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-phenylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-phenylquinoline typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to form the carbon-carbon bond between the bromophenyl and phenylquinoline moieties.

    Electrophilic Aromatic Substitution: This step introduces the bromine atom into the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-4-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The bromine and phenyl groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-4-phenylquinoline: Similar structure but with a methyl group instead of bromine.

    2-(4-Nitrophenyl)-4-phenylquinoline: Similar structure but with a nitro group instead of bromine.

Uniqueness

The bromine atom can participate in various chemical reactions, making the compound versatile for different research and industrial applications .

Properties

CAS No.

73402-91-2

Molecular Formula

C21H14BrN

Molecular Weight

360.2 g/mol

IUPAC Name

2-(4-bromophenyl)-4-phenylquinoline

InChI

InChI=1S/C21H14BrN/c22-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)18-8-4-5-9-20(18)23-21/h1-14H

InChI Key

CNEISQORSGHBAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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